N-(2-iodophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-iodophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a pyrazole ring substituted with methyl groups at positions 3 and 5, and a sulfonamide group at position 4. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of N-(2-iodophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the iodine and sulfonamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions, followed by iodination and sulfonamidation reactions. Industrial production methods may involve the use of palladium-catalyzed coupling reactions and other advanced synthetic techniques to achieve high yields and purity .
Chemical Reactions Analysis
N-(2-iodophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of the iodine atom or the reduction of the sulfonamide group.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols .
Scientific Research Applications
N-(2-iodophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes .
Mechanism of Action
The mechanism of action of N-(2-iodophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The iodine atom and pyrazole ring may also contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
N-(2-iodophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:
N-(2-iodophenyl)-4-methylbenzenesulfonamide: Similar structure but lacks the pyrazole ring.
N-(2-iodophenyl)-benzamide: Contains a benzamide group instead of the pyrazole and sulfonamide groups.
2-iodo-N-(propa-1,2-dien-1-yl)anilines:
Properties
Molecular Formula |
C11H12IN3O2S |
---|---|
Molecular Weight |
377.20 g/mol |
IUPAC Name |
N-(2-iodophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide |
InChI |
InChI=1S/C11H12IN3O2S/c1-7-11(8(2)14-13-7)18(16,17)15-10-6-4-3-5-9(10)12/h3-6,15H,1-2H3,(H,13,14) |
InChI Key |
KCPUARCWUWTGIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)NC2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.